molecular formula C11H11BrN2O2 B1432004 Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1423037-39-1

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate

Cat. No. B1432004
CAS RN: 1423037-39-1
M. Wt: 283.12 g/mol
InChI Key: KEQMEUPRNILOCX-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate (EBCC) is an organobromine compound with a wide range of applications in scientific research. It is a versatile reagent that has been used in a variety of organic synthesis and biochemical studies. The compound has been used in studies of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.

Mechanism Of Action

The mechanism of action of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is not fully understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with other molecules in a reversible manner. This allows it to form complexes with other molecules and to facilitate the transfer of protons between molecules.
Biochemical and Physiological Effects
Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate has been used in a variety of studies to investigate the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of various drugs on the central nervous system, as well as on the cardiovascular system. In addition, Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate has been used to study the effects of various compounds on the metabolism of proteins, carbohydrates, and fats.

Advantages And Limitations For Lab Experiments

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is relatively inexpensive and is not toxic. However, it is important to note that Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is not very soluble in organic solvents and can be difficult to purify.

Future Directions

There are a number of potential future directions for research involving Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate. For example, further studies could be conducted to investigate the mechanism of action of the compound and to develop new synthetic methods for its synthesis. In addition, further studies could be conducted to investigate the biochemical and physiological effects of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate, as well as to develop new applications for the compound in the field of organic synthesis. Finally, further studies could be conducted to investigate the potential toxicity of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate and to develop methods for its safe and effective use in laboratory experiments.

Scientific Research Applications

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate has a wide range of applications in scientific research. It has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds. In addition, Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and in the synthesis of peptides and proteins.

properties

IUPAC Name

ethyl 7-bromo-1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)7-4-8(12)10-9(5-7)13-6-14(10)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQMEUPRNILOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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